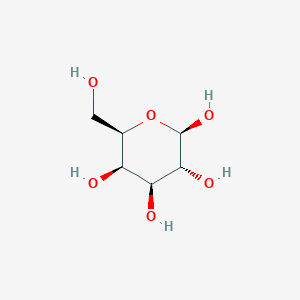![molecular formula C8H17N3O3 B118575 Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester CAS No. 143634-52-0](/img/structure/B118575.png)
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester exerts its effects by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress and inflammation in the body. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester has been found to possess various biochemical and physiological effects such as antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can pose a challenge for certain experiments.
Direcciones Futuras
There are several future directions for the research on Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester. One potential direction is the development of novel derivatives with enhanced pharmacological properties. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its formulation for clinical use.
Conclusion:
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester is a promising chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases, and its ease of synthesis and low toxicity make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its formulation for clinical use.
Métodos De Síntesis
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester can be synthesized by reacting 2-aminoacetaldehyde diethyl acetal with isobutyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
143634-52-0 |
|---|---|
Nombre del producto |
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester |
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5(4-9)6(10)12/h5H,4,9H2,1-3H3,(H2,10,12)(H,11,13) |
Clave InChI |
GUBUZSWYGSABPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)C(=O)N |
Sinónimos |
Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



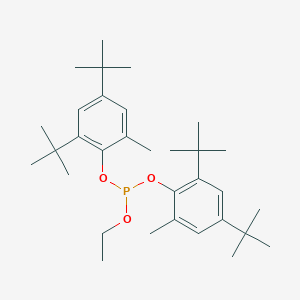
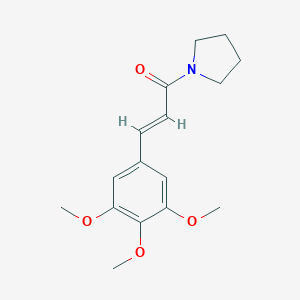
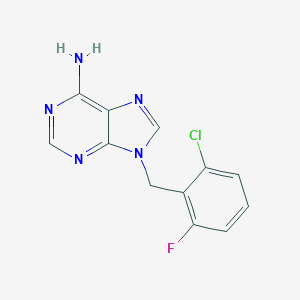
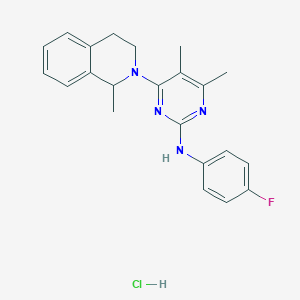
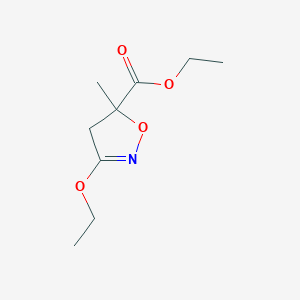
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
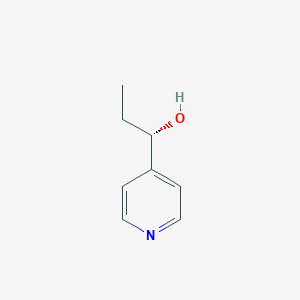
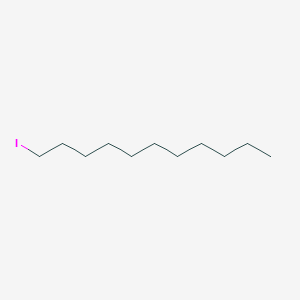

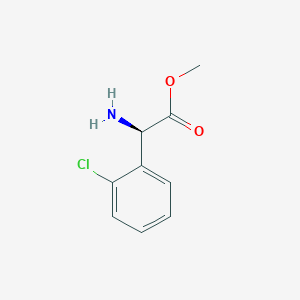
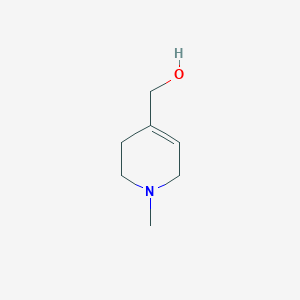
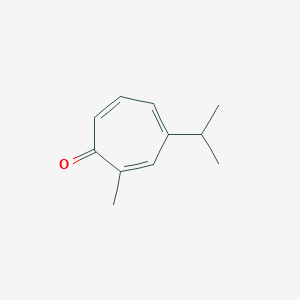
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
